4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole
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Overview
Description
4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole is a novel organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole typically involves multiple steps:
Formation of the oxazole ring, usually through cyclization reactions involving suitable precursors under specific conditions (e.g., high temperatures, acidic or basic catalysts).
Alkylation of the 5-methyloxazole ring with a halogenated intermediate.
Attachment of the piperidine ring through nucleophilic substitution.
Introduction of the pyrimidinyl group via cycloaddition or similar reactions.
Final steps involve purification and verification of the compound.
Industrial Production Methods:
Industrial-scale production might utilize continuous flow synthesis techniques to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, solvent choice, and catalyst concentration, is crucial to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, altering the functional groups within its structure.
Reduction: : Reduction can occur in the presence of suitable agents, affecting different parts of the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the functional groups or side chains.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reactions: : Alkyl halides, acid chlorides, under specific conditions (e.g., solvent type, temperature).
Major Products Formed:
Products vary depending on the specific reaction conditions and reagents used. For example, oxidation may lead to different oxides or hydroxylated derivatives, while substitution reactions can yield a variety of substituted products.
Scientific Research Applications
4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole has extensive applications:
Chemistry: : As an intermediate in complex synthetic pathways for producing advanced materials.
Biology: : Potential use in biological assays to study molecular interactions.
Medicine: : Exploration in drug development for its potential therapeutic properties.
Industry: : Application in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The compound's mechanism of action involves interactions at the molecular level:
Molecular Targets: : It may interact with specific proteins, enzymes, or receptors, altering their function.
Pathways Involved: : Potential pathways include signaling pathways, metabolic pathways, or enzyme inhibition.
Comparison with Similar Compounds
Similar compounds include other heterocyclic organic molecules with analogous functional groups:
Structural analogs: : Compounds with similar ring structures but different substituents.
Functional analogs: : Molecules with similar functional groups but different core structures. The uniqueness of 4-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methyloxazole lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
4-[[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-14-18(22-13-25-14)10-23-7-5-15(6-8-23)11-24-19-9-17(20-12-21-19)16-3-2-4-16/h9,12-13,15-16H,2-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDOBJROMWKTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CN2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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